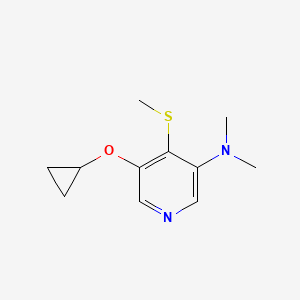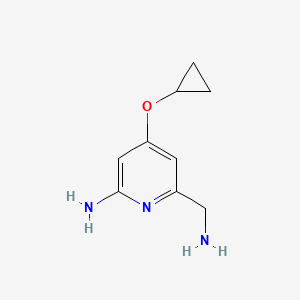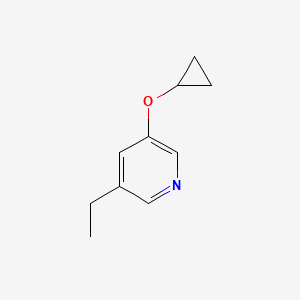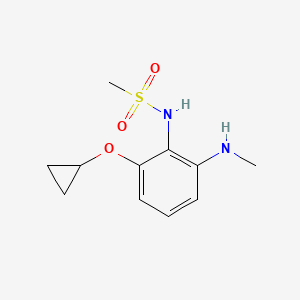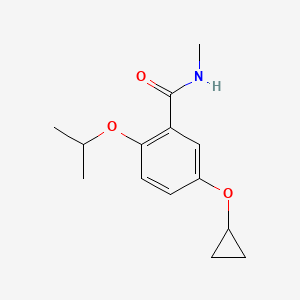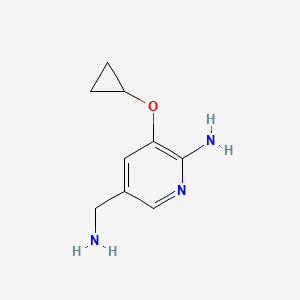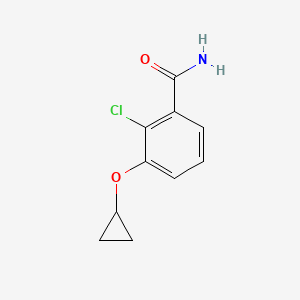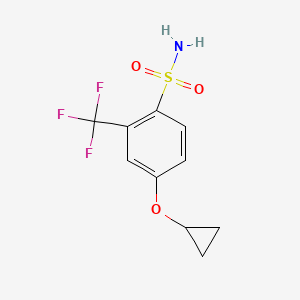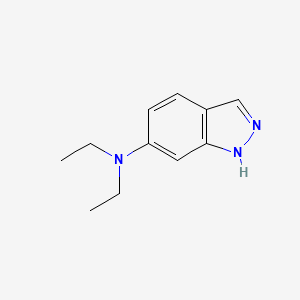
N,N-Diethyl-1H-indazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazol-6-amine, N,N-diethyl-: is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities. Indazole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of o-haloaryl N-sulfonylhydrazones: This method uses copper(II) acetate monohydrate as a catalyst.
Transition Metal Catalyzed Reactions: These include palladium-catalyzed C-H amination reactions and copper(II) acetate-catalyzed N-N bond formation reactions.
Industrial Production Methods: Industrial production methods for indazole derivatives often involve large-scale cyclization reactions using transition metal catalysts. These methods are optimized for high yields and minimal byproduct formation .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-6-carboxylic acid, while reduction may produce indazole-6-amine .
Wissenschaftliche Forschungsanwendungen
Chemistry: Indazol-6-amine, N,N-diethyl- is used as a building block in the synthesis of various pharmacologically active compounds .
Biology: In biological research, indazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Indazole derivatives have shown promise as anticancer agents, anti-inflammatory drugs, and antimicrobial agents .
Industry: In the industrial sector, indazole derivatives are used in the development of agrochemicals and materials science .
Wirkmechanismus
The mechanism of action of indazol-6-amine, N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some indazole derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation . This inhibition can lead to the suppression of tumor growth and modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Indazole: A basic structure with similar pharmacological properties.
1H-Indazole-3-amine: Known for its anticancer and anti-inflammatory activities.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A potent inhibitor of RIP2 kinase.
Uniqueness: Indazol-6-amine, N,N-diethyl- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets .
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
N,N-diethyl-1H-indazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-3-14(4-2)10-6-5-9-8-12-13-11(9)7-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
GLFBUNHECYWSGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


